molecular formula C19H14O3 B5862492 (2-Naphthalen-2-yl-2-oxoethyl) benzoate CAS No. 62244-90-0

(2-Naphthalen-2-yl-2-oxoethyl) benzoate

Cat. No.: B5862492
CAS No.: 62244-90-0
M. Wt: 290.3 g/mol
InChI Key: CJNYHSNSXHZVSA-UHFFFAOYSA-N
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Description

(2-Naphthalen-2-yl-2-oxoethyl) benzoate is an organic compound with the molecular formula C19H14O3 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a benzoate ester linked to a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthalen-2-yl-2-oxoethyl) benzoate typically involves the esterification of benzoic acid with 2-naphthalen-2-yl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Naphthalen-2-yl-2-oxoethyl) benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Naphthalen-2-yl-2-oxoethyl) benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl-2-oxoethyl benzoate
  • Naphthalen-2-yl benzoate
  • 2-Naphthalen-2-yl-benzothiazole

Uniqueness

(2-Naphthalen-2-yl-2-oxoethyl) benzoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a naphthyl group and a benzoate ester makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-18(13-22-19(21)15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNYHSNSXHZVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358322
Record name (2-naphthalen-2-yl-2-oxoethyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62244-90-0
Record name (2-naphthalen-2-yl-2-oxoethyl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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